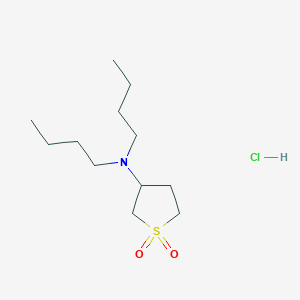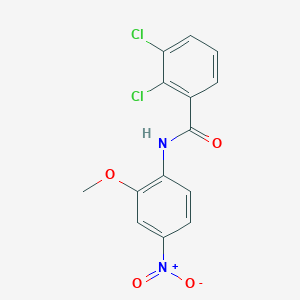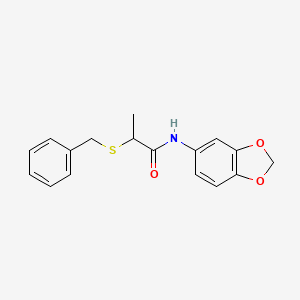![molecular formula C19H23N3O B3929841 N-methyl-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine](/img/structure/B3929841.png)
N-methyl-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine
Übersicht
Beschreibung
Compounds with structures similar to “N-methyl-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine” often belong to a class of organic compounds known as benzimidazoles . These compounds are characterized by a benzene ring fused to an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzimidazole core, which is a bicyclic compound consisting of fused benzene and imidazole rings . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
Compounds with similar structures often undergo nucleophilic addition reactions. In many biologically relevant examples of nucleophilic addition to carbonyls, the nucleophile is an alcohol oxygen or an amine nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their specific structures. For example, some benzimidazole derivatives are crystalline solids, even when the parent aldehyde or ketone is a liquid .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research into similar compounds is ongoing, with many studies focusing on the development of new derivatives with improved pharmacological activities. For example, indole derivatives have been found to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Eigenschaften
IUPAC Name |
[6-(methylamino)pyridin-3-yl]-(4-phenylazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-20-18-10-9-17(14-21-18)19(23)22-12-5-8-16(11-13-22)15-6-3-2-4-7-15/h2-4,6-7,9-10,14,16H,5,8,11-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLWFLKHQCZXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=O)N2CCCC(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-cyclopropyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3929764.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3929787.png)
![2-(benzylthio)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B3929793.png)

![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3929811.png)

![4-fluoro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929823.png)
![3-chloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929828.png)
![2-ethyl-4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B3929830.png)
![3-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3929835.png)


![N-(2,4-dimethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3929862.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-bromophenyl)methanesulfonamide](/img/structure/B3929869.png)